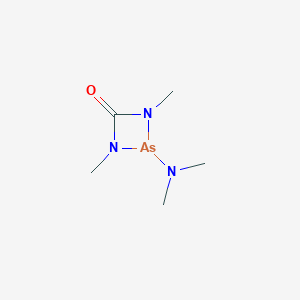![molecular formula C11H15BrF3N B14469214 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide CAS No. 71324-01-1](/img/structure/B14469214.png)
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide is a quaternary ammonium compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with 3-(trifluoromethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Transesterification: It can participate in transesterification reactions, especially in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for transesterification.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride or acetate can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The quaternary ammonium group facilitates ionic interactions with negatively charged sites, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(Trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
- Tetramethylammonium bromide
Uniqueness
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide stands out due to its unique combination of a trifluoromethyl group and a quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
71324-01-1 |
|---|---|
Molekularformel |
C11H15BrF3N |
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C11H15F3N.BrH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CYICKUZUCUPSPE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


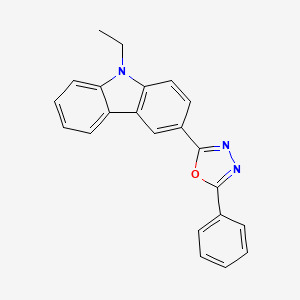
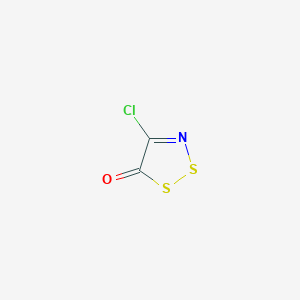
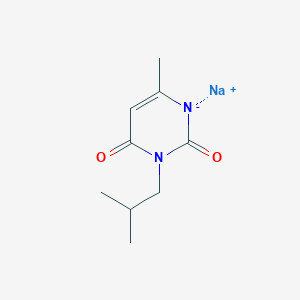

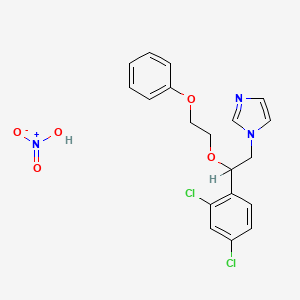
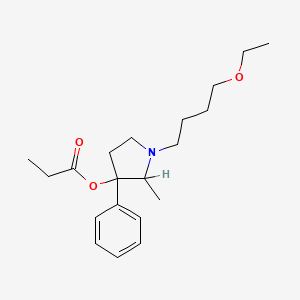
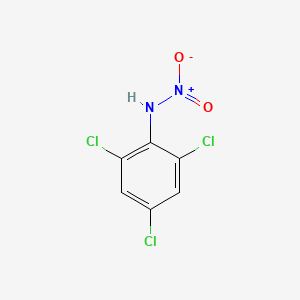
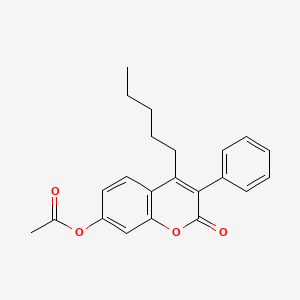
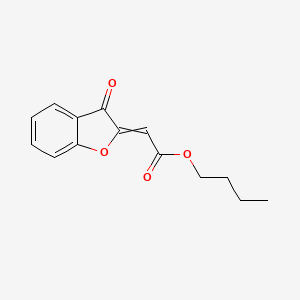
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
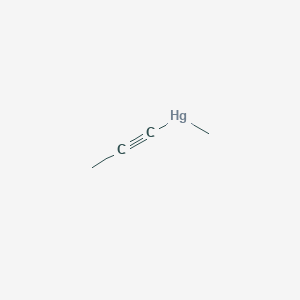
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
